Magnesium glycerophosphate

Description

Propriétés

Numéro CAS |

927-20-8 |

|---|---|

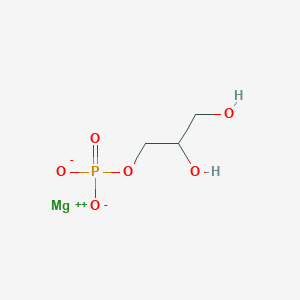

Formule moléculaire |

C3H9MgO6P |

Poids moléculaire |

196.38 g/mol |

Nom IUPAC |

magnesium;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

Clé InChI |

JWMUBDROCTYZKE-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Mg+2] |

SMILES canonique |

C(C(COP(=O)(O)O)O)O.[Mg] |

Apparence |

White to off-white powder |

Autres numéros CAS |

927-20-8 |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

57-03-4 (Parent) |

Synonymes |

Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium glycerophosphate can be synthesized by reacting glycerophosphoric acid with a magnesium salt, such as magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous solution, where the glycerophosphoric acid and magnesium salt are combined and stirred until the reaction is complete. The resulting solution is then evaporated to obtain the this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced by combining glycerophosphoric acid with magnesium carbonate or magnesium hydroxide in a controlled environment. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes to ensure high purity and quality .

Analyse Des Réactions Chimiques

Hydrolysis

In aqueous solutions, magnesium glycerophosphate can undergo hydrolysis, resulting in the formation of glycerol and phosphoric acid.

Reagents and Conditions:

- Water as the primary reagent.

- Mild conditions.

Major Products:

- Glycerol

- Phosphoric acid

Complexation

This compound can form complexes with other ions and molecules, which can affect its solubility and bioavailability. For instance, it can bind inorganic phosphate, ATP, and phosphocreatine .

Reagents and Conditions:

- Various metal ions and organic molecules can act as reagents.

- Reaction conditions depend on the specific complex being formed.

Major Products:

- Various metal-glycerophosphate complexes.

Role in Gelation of Chitosan Systems

Glycerophosphate salts, including this compound, are used in thermosensitive chitosan systems, influencing the sol-gel phase transition . The addition of this compound delays gelation due to the heat-induced dissolution of the salt .

Influence on Calcification

In vitro studies have shown that higher magnesium levels can prevent β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells .

Reactions in Bone Cement

This compound can be used to create magnesium-containing calcium phosphate bone cement (Mg-CPC) with long-term mechanical stability and osteogenic effects .

Applications De Recherche Scientifique

Treatment of Hypomagnesaemia

Hypomagnesaemia affects approximately 2.5% to 15% of the general population and can be particularly prevalent in intensive care settings, affecting up to 65% of patients . Magnesium glycerophosphate is used to prevent recurrent hypomagnesaemia, especially after intravenous treatment.

Case Studies :

- Patient with Short Bowel Syndrome : A 65-year-old woman with short bowel syndrome experienced recurrent hypomagnesaemia despite oral this compound supplementation. Her condition required ongoing intravenous magnesium top-ups. The treatment was eventually switched to magnesium oxide, which did not alleviate the need for intravenous support .

- Improvement in Spasticity : A study involving a 35-year-old woman with severe spastic paraplegia due to multiple sclerosis showed that oral this compound significantly reduced spasticity over a 60-day period, demonstrating its potential in neurological conditions .

Nutritional Applications

This compound plays a crucial role in various physiological processes:

- Energy Production : It contributes to ATP production, essential for cellular energy metabolism.

- Bone Health : The compound aids in the storage of magnesium in bones and promotes osteoblast proliferation, which is critical for bone regeneration .

- Phospholipid Synthesis : this compound serves as a source of phosphorus and glycerol, vital for producing phospholipids that constitute cell membranes .

Comparative Efficacy

A clinical trial comparing the bioavailability of this compound with intravenous magnesium sulfate indicated that oral administration of this compound resulted in improved absorption and was deemed safer for enhancing magnesium status .

Formulation and Stability

Research has indicated that combining this compound with polyols such as glycerol enhances its solubility and stability in aqueous solutions. This formulation approach minimizes precipitate formation during storage, making it more effective for clinical use .

Mécanisme D'action

Magnesium glycerophosphate exerts its effects primarily through the release of magnesium ions, which are essential for various physiological processes. Magnesium ions act as cofactors for numerous enzymes, including those involved in ATP production, DNA and RNA synthesis, and protein synthesis. They also play a crucial role in maintaining the stability of cell membranes and the proper functioning of ion channels .

The glycerophosphate component can be metabolized to produce glycerol and phosphate, which are involved in energy production and cellular signaling pathways. The combined effects of magnesium and glycerophosphate contribute to the overall benefits of this compound supplementation .

Comparaison Avec Des Composés Similaires

Comparison with Other Glycerophosphate Salts

MgGP is often compared to sodium glycerophosphate (NaGP) and calcium glycerophosphate (CaGP) in biomedical applications, particularly in thermosensitive chitosan hydrogels. Key differences include:

Gelation Kinetics and Stability

| Parameter | Sodium Glycerophosphate (NaGP) | Calcium Glycerophosphate (CaGP) | Magnesium Glycerophosphate (MgGP) |

|---|---|---|---|

| TRel50 (gelation time) | 40 min | 9 min | 1500 min (25 h) |

| Turbiscan Stability Index (TSI) | Moderate destabilization | Least destabilization | Highest destabilization |

| Phase Transition Temp. | ~39°C | ~20°C | Slightly higher than NaGP |

| Solubility | High | Low (forms suspensions) | Moderate (dissolves over time) |

- CaGP : Rapid gelation due to insoluble particles acting as aggregation nuclei, lowering phase transition temperature to 20°C .

- NaGP : Standard in chitosan systems but slower gelation (40 min) and moderate thermal stability .

- MgGP : Delayed gelation (25 h) due to heat-induced dissolution; high TSI indicates significant structural changes during gelation .

Mechanistic Differences

- MgGP dissolves gradually, clarifying the solution before chitosan aggregation, while CaGP remains suspended, accelerating network formation .

- Rheological studies show MgGP systems exhibit structural instability at high angular frequencies, unlike NaGP and CaGP .

Comparison with Other Magnesium Salts

MgGP outperforms common magnesium supplements in bioavailability and tolerability:

Enzymatic and Metabolic Interactions

- Phosphatase Activation : MgGP acts as a cofactor for erythrocyte alkaline phosphatase, unlike acid phosphatases inhibited by magnesium .

- Biosynthetic Role : In E. coli, Mg²⁺ is essential for phosphatidyl glycerophosphate synthesis, highlighting its role in lipid metabolism .

- Enzyme Specificity : Bacillus licheniformis d-α-glycerophosphatase requires Mg²⁺ to hydrolyze d-α-glycerophosphate, a pathway critical for glycerol synthesis .

Q & A

Q. What are the optimal laboratory methods for synthesizing and characterizing magnesium glycerophosphate?

Methodological Answer:

- Synthesis : this compound is typically synthesized by reacting glycerophosphoric acid with magnesium oxide or hydroxide under controlled pH conditions. The reaction requires precise stoichiometric ratios (e.g., 1:1 molar ratio for magnesium salt formation) and temperature control (25–50°C) to avoid hydrolysis of the glycerophosphate moiety .

- Characterization :

- Structural Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of phosphate (P–O stretching at 950–1100 cm⁻¹) and hydroxyl (–OH) groups. X-ray diffraction (XRD) can identify crystalline phases .

- Purity Testing : Follow pharmacopeial standards (e.g., USP) for elemental analysis via atomic absorption spectroscopy (AAS) to quantify magnesium content (target: 8–12% w/w) and assess impurities like heavy metals (≤20 ppm) .

Q. How can researchers evaluate the stability of this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Conduct accelerated stability studies by dissolving the compound in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments. Monitor degradation via high-performance liquid chromatography (HPLC) over 24–72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for anhydrous forms) and hygroscopicity in controlled humidity chambers (e.g., 25°C/60% RH) .

Q. What preclinical models are suitable for assessing this compound bioavailability?

Methodological Answer:

- In Vitro Models : Simulate intestinal absorption using Caco-2 cell monolayers. Measure magnesium transport rates (e.g., 0.5–1.2 µg/mL·hr) and compare with other salts (e.g., magnesium oxide or citrate) .

- In Vivo Models : Administer oral doses (e.g., 4 mmol/kg) to rodent models and collect serum samples at intervals (0–24 hrs) to quantify magnesium via inductively coupled plasma mass spectrometry (ICP-MS). Bioavailability is calculated as area under the curve (AUC) relative to intravenous administration .

Advanced Research Questions

Q. How should researchers resolve contradictions in clinical data on this compound’s efficacy?

Methodological Answer:

- Case Report Analysis : Critically evaluate patient-specific factors (e.g., renal function, baseline Mg²⁺ levels) in studies reporting insufficient efficacy. For example, in three adult case reports, daily doses of 4 mmol failed to maintain serum Mg²⁺ >1.8 mg/dL due to malabsorption comorbidities .

- Controlled Trials : Design randomized, double-blind trials with standardized dosing (e.g., 6–8 mmol/day) and stratification by metabolic phenotypes. Use ion-selective electrodes for precise serum Mg²⁺ monitoring .

Q. What advanced techniques elucidate interactions between this compound and phosphorylated biomolecules?

Methodological Answer:

- Spectroscopic Studies : Employ nuclear magnetic resonance (NMR) to track phosphate group exchange with ATP or casein-derived phosphopeptides. For example, ³¹P-NMR can identify transient complexes in simulated cytosolic fluid .

- Computational Modeling : Use molecular dynamics simulations to predict binding affinities between glycerophosphate and magnesium-dependent enzymes (e.g., hexokinase) .

Q. How can the metabolic contribution of glycerophosphate be isolated in pharmacological studies?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled glycerophosphate and track its incorporation into the Krebs cycle via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Measure ATP yield in cultured hepatocytes .

- Knockout Models : Use CRISPR-Cas9 to silence glycerophosphate transporters (e.g., SLC37 family) in cell lines, then compare Mg²⁺ uptake rates with wild-type controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.